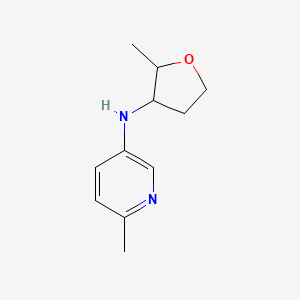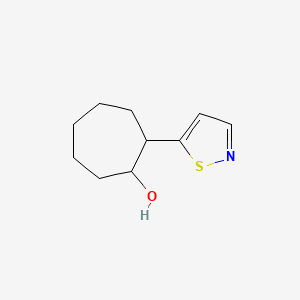
3-fluoro-N-(3-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and an N-(3-methylbutyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-methylbutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated aromatic compound with an appropriate amine. For example, starting with 3-fluoroaniline, the N-(3-methylbutyl) group can be introduced via a nucleophilic substitution reaction using 3-methylbutylamine under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
3-fluoro-N-(3-methylbutyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-fluoro-N-(3-methylbutyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
3-fluoroaniline: A simpler analog with only a fluorine substituent on the aniline ring.
N-(3-methylbutyl)aniline: Lacks the fluorine substituent but has the same N-(3-methylbutyl) group.
3-fluoro-2-methyl-aniline: Another fluorinated aniline derivative with a different substitution pattern.
Uniqueness
3-fluoro-N-(3-methylbutyl)aniline is unique due to the combination of both the fluorine atom and the N-(3-methylbutyl) group. This dual substitution can result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
3-fluoro-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C11H16FN/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-5,8-9,13H,6-7H2,1-2H3 |
InChI Key |
MGFCNSGEKNUYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13285959.png)
![Methyl 4-[4-(aminomethyl)phenoxy]butanoate](/img/structure/B13285966.png)

![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13285988.png)

![3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13285995.png)

![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13286023.png)

![2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B13286035.png)
![3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13286043.png)
amine](/img/structure/B13286049.png)
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13286052.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13286056.png)
